molecular formula C17H16N4O B15063106 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

Cat. No.: B15063106
M. Wt: 292.33 g/mol
InChI Key: TVBTXIOYQVJHOK-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-aminoquinazolin-4-one. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods prioritize high yield and purity, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various amine derivatives .

Scientific Research Applications

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one has a broad range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.

    Medicine: Due to its therapeutic properties, it is investigated for potential use in drug development, particularly for anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

InChI

InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11-

InChI Key

TVBTXIOYQVJHOK-ODLFYWEKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.